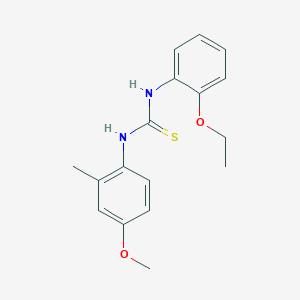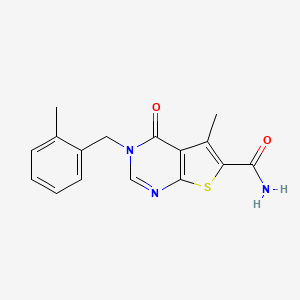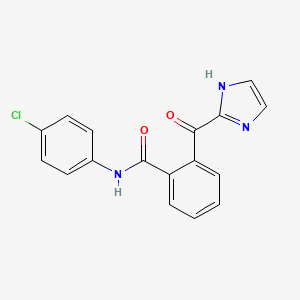
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2-ethoxyaniline in an appropriate solvent.
- Add 4-methoxy-2-methylphenyl isothiocyanate to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation:
- The thiourea moiety can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives.
- Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction:
- The compound can be reduced to form the corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution:
- The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
- Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
- Oxidation products: Thiourea dioxide, sulfonylurea derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea has several scientific research applications:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Used in the development of enzyme inhibitors and receptor modulators.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2-Ethoxyphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea
- 1-(2-Methoxyphenyl)-3-(4-ethoxy-2-methylphenyl)thiourea
Uniqueness:
- The presence of both ethoxy and methoxy groups on the phenyl rings makes this compound unique.
- These substituents can influence the compound’s reactivity, solubility, and biological activity.
- The specific arrangement of these groups can lead to distinct chemical and physical properties compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONZBKYJMUKVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)




![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5761393.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)




